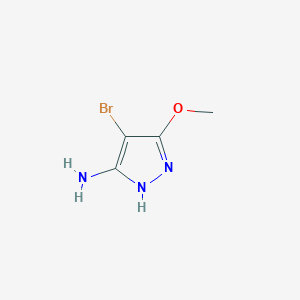

4-Bromo-3-methoxy-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-bromo-3-methoxy-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O/c1-9-4-2(5)3(6)7-8-4/h1H3,(H3,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGFNFGZYISPAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934363-33-3 | |

| Record name | 4-bromo-3-methoxy-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-1H-pyrazol-5-amine typically involves the bromination of 3-methoxy-1H-pyrazol-5-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions usually require a controlled temperature to avoid over-bromination and to ensure the selective substitution at the 4th position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methoxy-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-linked pyrazole derivatives.

Scientific Research Applications

4-Bromo-3-methoxy-1H-pyrazol-5-amine has several applications in scientific research, including:

Biology: The compound is used in the development of bioactive molecules that can act as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence the binding affinity and selectivity of the compound towards its target. The amine group can form hydrogen bonds with the target, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole ring significantly alter physicochemical properties. Below is a comparative analysis of key analogues:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound donates electrons via resonance, increasing ring electron density compared to halogenated analogues like 4e (iodo and bromo) or methyl-substituted 4f.

- Molecular Weight : Bulky substituents (e.g., aryl in 4e or cyclopropyl in ) increase molecular weight, impacting solubility and diffusion rates.

- Spectral Shifts : Aromatic protons in 4e show downfield shifts (δ 7.76–7.05) due to electron-withdrawing bromo and iodo groups, while methyl groups in 4f and exhibit upfield shifts (δ 2.17) .

Stability and Reactivity

- Methoxy vs. Methyl : The methoxy group in the target compound is more susceptible to oxidative demethylation than the methyl group in 4f, affecting its stability under acidic conditions .

- Halogenated Analogues : Bromine at position 4 in all compounds enables cross-coupling reactions (e.g., Suzuki-Miyaura), but steric hindrance from cyclopropyl or aryl groups (e.g., ) may reduce reaction efficiency .

Biological Activity

4-Bromo-3-methoxy-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant research findings and data tables.

The synthesis of this compound typically involves bromination of 3-methoxy-1H-pyrazol-5-amine using bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane. The reaction conditions must be carefully controlled to avoid over-bromination and ensure selective substitution at the 4-position.

Chemical Structure:

The molecular formula of this compound is CHBrNO, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound acts as an inhibitor for several enzymes, modulating their activity through competitive inhibition mechanisms. For instance, studies have shown it to inhibit alkaline phosphatase with an IC value of approximately 1.469 µM .

- Receptor Modulation: The presence of the bromine and methoxy groups enhances its binding affinity to specific receptors, which can lead to altered physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its effectiveness against various bacterial strains reported the following minimum inhibitory concentrations (MICs):

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Compound A | 50 | 100 |

| Compound B | 25 | 50 |

| Compound C | 12.5 | 25 |

| Compound D | 6.25 | 12.5 |

Compound D was identified as the most potent derivative in this series .

Anticancer Activity

In vitro studies have demonstrated the potential anticancer effects of this compound against various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest, primarily through modulation of signaling pathways related to cell growth and survival.

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives similar to this compound:

- Study on Antibacterial Efficacy: A comprehensive analysis on the antibacterial efficacy against XDR-Salmonella Typhi highlighted that derivatives with similar structural features exhibited varying degrees of effectiveness, reinforcing the importance of substituents in determining biological activity .

- Enzyme Kinetics Studies: Enzyme kinetics studies indicated that the compound acts as a competitive inhibitor for alkaline phosphatase, showing significant binding interactions with critical amino acid residues in the enzyme's active site .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Bromo-1H-pyrazol-5-amine | Lacks methoxy group | Reduced reactivity |

| 4-Bromo-1-(4-methoxyphenyl)-3-methyl | Additional substituents | Enhanced activity |

| 4-Bromo-3-methyl-1-p-tolyl | Altered chemical properties | Varies with substitution |

The unique combination of bromine, methoxy, and amine groups in this compound contributes to its distinct biological profile, making it a valuable candidate for further research in drug development.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-3-methoxy-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of substituted pyrazole precursors. For example, cyclization using phosphorous oxychloride at 120°C is a common method, yielding pyrazole derivatives with bromine and methoxy substituents . Key factors affecting yield include:

- Temperature control : Higher temperatures (>100°C) favor cyclization but may lead to side reactions like over-oxidation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Substituent reactivity : Electron-withdrawing groups (e.g., bromine) stabilize intermediates, reducing side product formation .

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of:

- Spectroscopy :

- IR : Confirm functional groups (e.g., N–H stretch at ~3300 cm⁻¹ for the amine group) .

- NMR : and NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 232.01 for C₅H₆BrN₃O) .

- Elemental analysis : Validate empirical formula (e.g., C: 25.9%, H: 2.6%, Br: 34.4%) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

The bromine atom at the 4-position is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, thiols):

- Mechanism : SNAr (nucleophilic aromatic substitution) occurs under basic conditions (e.g., K₂CO₃ in DMF).

- Example : Substitution with piperidine yields 4-piperidino derivatives, confirmed by loss of Br signal in NMR .

- Limitations : Steric hindrance from the methoxy group at the 3-position may slow reaction kinetics .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole derivatives like this compound?

Discrepancies in antimicrobial or anticancer activity often arise from:

- Structural analogs : Minor substituent changes (e.g., 4-bromo vs. 4-chloro) significantly alter bioactivity .

- Assay conditions : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines affect results.

- Solution : Standardize testing protocols (e.g., MIC assays with S. aureus ATCC 25923) and validate with dose-response curves .

Q. How can computational methods predict the stability of this compound under varying pH and temperature?

- Molecular dynamics (MD) simulations : Model degradation pathways (e.g., hydrolysis of the methoxy group at pH < 3).

- DFT calculations : Predict bond dissociation energies (BDEs) for Br–C (≈65 kcal/mol) and O–CH₃ (≈85 kcal/mol) .

- Experimental validation : Accelerated stability studies (40°C/75% RH for 6 months) paired with HPLC monitoring .

Q. What are the challenges in designing pyrazole-based coordination complexes using this compound?

- Ligand design : The amine group acts as a weak donor; metal coordination often requires deprotonation (e.g., with Cu²⁺ in basic conditions) .

- Steric effects : The methoxy group restricts binding geometries, favoring monodentate over bidentate coordination .

- Case study : Reaction with Mn(ClO₄)₂ yields [Mn(H₃L)]²⁺ complexes, characterized by X-ray diffraction showing distorted octahedral geometry .

Methodological Challenges

Q. How to mitigate competing side reactions during functionalization of this compound?

- Protection-deprotection : Temporarily protect the amine group with Boc anhydride to prevent unwanted acylation .

- Catalytic optimization : Use Pd(OAc)₂/Xantphos for Suzuki couplings to minimize debromination .

- Monitoring : In-situ FTIR tracks reaction progress (e.g., disappearance of Br–C stretching at 550 cm⁻¹) .

Q. What analytical techniques differentiate polymorphs of this compound?

- PXRD : Compare diffraction patterns (e.g., Form I vs. Form II peaks at 2θ = 12.4° and 15.7°) .

- DSC : Identify melting points (e.g., Form I melts at 145°C, Form II at 138°C) .

- Raman spectroscopy : Detect lattice vibrations (e.g., C–Br stretch at 240 cm⁻¹ shifts with polymorphism) .

Applications in Materials Science

Q. Can this compound serve as a precursor for high-energy density materials (HEDMs)?

Yes, its nitro derivatives exhibit potential:

- Synthesis : Nitration with HNO₃/H₂SO₄ yields 3-nitro-4-bromo analogs, which form energetic salts (e.g., ammonium perchlorate salts with detonation velocities >9000 m/s) .

- Safety : Thermal stability up to 290°C (TGA data) and insensitivity to impact (IS > 40 J) make it viable for explosives research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.